4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

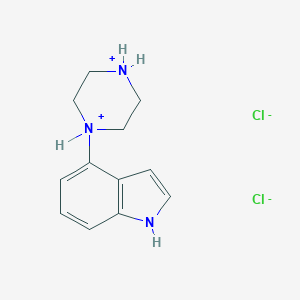

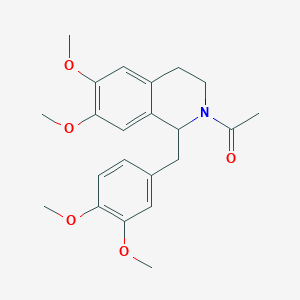

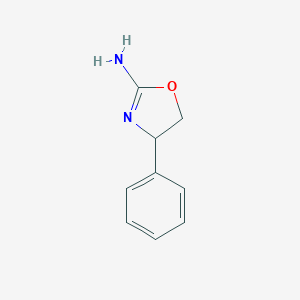

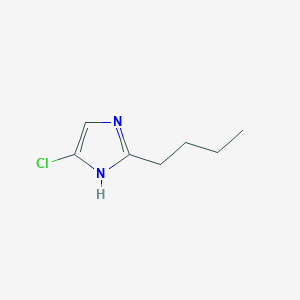

“4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine” is a chemical compound with the molecular formula C9H10N2O . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in organic chemistry . The Van Leusen Oxazole Synthesis is a well-known method for the synthesis of oxazoles . This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes to give 5-aryloxazoles . Another method involves the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis

The molecular structure of “4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine” consists of a five-membered oxazole ring attached to a phenyl group . The oxazole ring contains an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For instance, they can be arylated at both the C-5 and C-2 positions . The choice of solvent can influence the regioselectivity of this reaction . Oxazoles can also be synthesized from α-bromo ketones and amines via a CO2/photoredox-cocatalyzed tandem oxidative cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine” include a molecular weight of 162.188 g/mol . It has a density of 1.264 g/cm3 and a boiling point of 291.795°C at 760 mmHg .科学的研究の応用

Therapeutic Potential of Imidazole Containing Compounds

Field

Medicinal Chemistry

Application

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Method of Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biological Activities of Oxazole Derivatives

Field

Pharmaceutical Chemistry

Application

Oxazole is a heterocycle of the five-membered ring which is composed of oxygen and nitrogen atoms at first and third positions, respectively .

Method of Application

A wide range of biological actions is associated with oxazole containing compounds, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties .

Results

In the last few years, reports of biologically active compounds containing heterocyclic rings have drawn great attention from medicinal chemists. Oxazole is one of the major biologically active scaffolds found so far .

Rapid Synthesis of Oxazolines and Their Heterogeneous Oxidation to Oxazoles

Field

Organic & Biomolecular Chemistry

Application

Oxazolines and oxazoles are important biological scaffolds present within many natural products . A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles is reported .

Method of Application

The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

Results

This approach greatly improved the safety profile of the reaction compared to the batch synthesis, as well as providing pure products without need for additional purification .

Biological Activities of Oxazole Derivatives

Application

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Method of Application

Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Results

Oxazoles and its derivatives are a part of a number of medicinal compounds which includes aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

Versatile Approach for the Synthesis, Characterization of Oxazole Derivatives

Field

Chemical Synthesis

Application

The synthesis and characterization of oxazole derivatives have been explored .

Method of Application

The structural activity relationship (SAR) of the synthesized compounds shows potential antibacterial and antifungal activity .

Results

The synthesized oxazole derivatives have shown potential in antibacterial and antifungal applications .

将来の方向性

特性

IUPAC Name |

4-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFPLELNWIASCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442986 |

Source

|

| Record name | Rexamino | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine | |

CAS RN |

52883-35-9 |

Source

|

| Record name | Rexamino | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

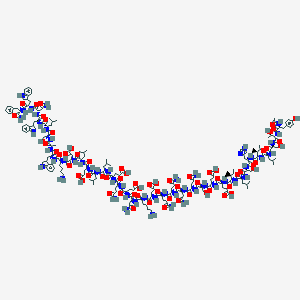

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)